![molecular formula C16H14N4O3S B300975 4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone](/img/structure/B300975.png)
4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This molecule is also known as NDPI or Nitro-DiPyrrin-Imidazolidinone. It is a synthetic compound that has been developed by chemists to mimic the structure and properties of certain natural compounds that have been found to have therapeutic effects.
Wirkmechanismus
The mechanism of action of NDPI is not fully understood, but it is believed to involve the formation of a complex between the molecule and the metal ion. This complexation leads to a change in the electronic structure of the molecule, which in turn results in the emission of fluorescence.
Biochemical and Physiological Effects
NDPI has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in oxidative stress, which is a process that can lead to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NDPI is its selectivity for certain metal ions. This makes it a useful tool for the detection and quantification of these ions in complex biological samples. However, one limitation of NDPI is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on NDPI. One area of interest is the development of new synthetic methods for the production of this molecule, which could lead to improved yields and purity. Another area of interest is the development of new applications for NDPI, such as its use in imaging techniques for the detection of metal ions in living cells. Additionally, further studies are needed to fully understand the mechanism of action of this molecule and its potential therapeutic applications.
Synthesemethoden
NDPI can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-nitrobenzaldehyde, 2,5-dimethylpyrrole, and thiourea in the presence of a catalyst. This reaction yields the desired product, which can then be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
NDPI has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to act as a fluorescent probe for the detection of metal ions. This molecule has been found to selectively bind to certain metal ions such as zinc, copper, and iron, and emit fluorescence upon binding.
Eigenschaften
Produktname |
4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone |
---|---|
Molekularformel |
C16H14N4O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(4Z)-4-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C16H14N4O3S/c1-9-7-11(8-14-15(24)18-16(21)17-14)10(2)19(9)12-3-5-13(6-4-12)20(22)23/h3-8H,1-2H3,(H2,17,18,21,24)/b14-8- |
InChI-Schlüssel |
OMLRLVFEZMDUPO-ZSOIEALJSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C\3/C(=S)NC(=O)N3 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=S)NC(=O)N3 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=S)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.